molecular formula C18H54GaN3Si6 B12353901 gallium;bis(trimethylsilyl)azanide

gallium;bis(trimethylsilyl)azanide

Cat. No.: B12353901
M. Wt: 550.9 g/mol
InChI Key: ARUVEWLNMJUMQI-UHFFFAOYSA-N
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Description

Gallium bis(trimethylsilyl)azanide, formally gallium tris[bis(trimethylsilyl)amide] (Ga[N(SiMe₃)₂]₃), is a coordination complex where gallium(III) is bonded to three bis(trimethylsilyl)amide ligands. This compound is part of a broader class of metal silylamides, which are characterized by their use of the bulky bis(trimethylsilyl)amide (HMDS) ligand to stabilize metals in low-coordination states . Key properties include:

  • Molecular formula: C₁₈H₅₄GaN₃Si₆
  • Molecular weight: 550.88 g/mol
  • Physical state: Solid at room temperature
  • Thermal stability: Sublimes at 120°C under reduced pressure (0.5 mmHg) .
  • Reactivity: Highly hydrolytically sensitive, reacting rapidly with moisture or protic solvents .

Its primary applications lie in materials science, particularly as a precursor for chemical vapor deposition (CVD) processes to synthesize gallium-containing thin films or nanostructures .

Properties

Molecular Formula

C18H54GaN3Si6

Molecular Weight

550.9 g/mol

IUPAC Name

gallium;bis(trimethylsilyl)azanide

InChI

InChI=1S/3C6H18NSi2.Ga/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3

InChI Key

ARUVEWLNMJUMQI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ga+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gallium;bis(trimethylsilyl)azanide typically involves a salt metathesis reaction. One common method is to react gallium trichloride (GaCl₃) with lithium bis(trimethylsilyl)azanide (LiN(SiMe₃)₂) in an anhydrous solvent. The reaction proceeds as follows:

GaCl3+3LiN(SiMe3)2Ga(N(SiMe3)2)3+3LiCl\text{GaCl}_3 + 3 \text{LiN(SiMe}_3)_2 \rightarrow \text{Ga(N(SiMe}_3)_2)_3 + 3 \text{LiCl} GaCl3​+3LiN(SiMe3​)2​→Ga(N(SiMe3​)2​)3​+3LiCl

The by-product, lithium chloride (LiCl), precipitates out of the solution and can be removed by filtration .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Gallium;bis(trimethylsilyl)azanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis typically yields gallium hydroxide and trimethylsilanol .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Reagent for Deprotonation : Gallium; bis(trimethylsilyl)azanide acts as a strong base capable of deprotonating weakly acidic compounds, making it useful in various organic synthesis reactions. Its ability to form stable complexes with carbonyl compounds enhances its utility in synthetic pathways.
    • Formation of Gallium Complexes : The compound can coordinate with various ligands to form gallium complexes that are essential in catalysis and material synthesis. For instance, it has been utilized in the synthesis of gallium nitride (GaN), a semiconductor material critical for optoelectronic applications .
  • Materials Science
    • Semiconductor Applications : Gallium; bis(trimethylsilyl)azanide serves as a precursor in the synthesis of gallium-containing semiconductors like gallium nitride. GaN is widely used in LEDs and high-frequency electronic devices due to its excellent electronic properties .
    • Thin Film Deposition : The compound is employed in atomic layer deposition processes to create thin films of gallium-based materials, which are crucial for developing advanced electronic devices .
  • Biomedical Applications
    • Antibacterial Properties : Research has shown that gallium compounds exhibit antibacterial activity against various pathogens, including resistant strains. Gallium; bis(trimethylsilyl)azanide can be explored for developing new antibiotic-free antibacterial materials, particularly in coatings for medical implants and wound dressings .
    • Therapeutic Potential : Gallium's similarity to iron allows it to interfere with bacterial iron uptake mechanisms, making it a candidate for therapeutic applications against infections .

Case Study 1: Synthesis of Gallium Nitride

A study demonstrated the successful use of gallium; bis(trimethylsilyl)azanide as a precursor for synthesizing gallium nitride through chemical vapor deposition methods. The resulting GaN exhibited high crystalline quality suitable for optoelectronic applications.

Case Study 2: Antibacterial Coatings

Research involving gallium-chitosan complexes highlighted the potential of gallium; bis(trimethylsilyl)azanide in creating antibiotic-free coatings that showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. This study emphasizes the compound's role in developing safer biomedical materials .

Comparison Table of Applications

Application AreaSpecific Use CasesKey Benefits
Organic SynthesisDeprotonation reactionsStrong base facilitating complex formation
Materials SciencePrecursor for GaN synthesisHigh-quality semiconductor production
BiomedicalAntibacterial coatingsReduces reliance on traditional antibiotics

Mechanism of Action

The mechanism of action of gallium;bis(trimethylsilyl)azanide involves the interaction of gallium ions with biological molecules. Gallium ions can mimic iron ions and disrupt iron-dependent processes in cells. This disruption can lead to the inhibition of cell growth and proliferation, making it a potential candidate for antimicrobial and anticancer applications .

Comparison with Similar Compounds

Lithium Bis(trimethylsilyl)azanide (LiHMDS)

  • Structure: Monomeric in solution but forms polymeric chains in the solid state .
  • Solubility: Highly soluble in nonpolar solvents (e.g., hexane, THF) .
  • Applications: Widely used as a strong, non-nucleophilic base in organic synthesis for deprotonation reactions .
  • Thermal Stability : Typically handled as a 1.0 M solution in THF (boiling point: 66°C) to mitigate decomposition .

Sodium Bis(trimethylsilyl)azanide (NaHMDS)

  • Structure : Forms polymeric chains in the solid state but dissolves in alkanes as discrete species .
  • Solubility : Soluble in THF and hydrocarbons .
  • Applications : Employed in deprotonation and alkylation reactions; less nucleophilic than LiHMDS .
  • Safety : Moisture-sensitive; commercial solutions (e.g., 2 M in THF) reduce handling risks .

Potassium Bis(trimethylsilyl)azanide (KHMDS)

  • Structure : Less soluble than Li/Na analogs, often requiring coordinating solvents like THF .
  • Reactivity : Stronger base than LiHMDS and NaHMDS due to increased ionic character .
  • Applications : Used in demanding deprotonation reactions (e.g., aromatic C–H activation) .

Comparison with Transition/Main-Group Metal Bis(trimethylsilyl)azanides

Zinc Bis(trimethylsilyl)azanide (Zn[N(SiMe₃)₂]₂)

  • Structure : Dimeric in solution, with tetrahedral coordination around zinc .
  • Reactivity : Reacts with water to release flammable gases; less thermally stable than Ga analogs .
  • Applications: Limited to niche synthetic applications, such as precursor for Zn-containing materials .

Erbium Tris[bis(trimethylsilyl)amide] (Er[N(SiMe₃)₂]₃)

  • Structure : Trigonal planar geometry, similar to Ga[N(SiMe₃)₂]₃ .
  • Applications : Used in lanthanide chemistry for synthesizing low-coordination complexes .

Key Comparative Data

Property Ga[N(SiMe₃)₂]₃ LiHMDS NaHMDS Zn[N(SiMe₃)₂]₂
Molecular Weight 550.88 167.33 183.38 386.10
Coordination Number 3 1–2 (polymeric) 1–2 (polymeric) 4 (dimeric)
Solubility Limited in hydrocarbons High in THF/hexane High in THF Moderate in toluene
Thermal Stability Sublimes at 120°C Stable in solution Stable in solution Decomposes >100°C
Applications CVD precursors Organic synthesis Organic synthesis Material precursors

Structural and Reactivity Insights

  • Coordination Geometry : Gallium’s tris-amide structure (trigonal planar) contrasts with alkali metals’ linear or polymeric arrangements. This geometry reduces Lewis acidity, making Ga[N(SiMe₃)₂]₃ less reactive toward electrophiles compared to Li/Na analogs .
  • Hydrolytic Sensitivity : All HMDS compounds are moisture-sensitive, but gallium’s higher coordination number accelerates hydrolysis, necessitating inert-atmosphere handling .
  • Thermal Behavior : Ga[N(SiMe₃)₂]₃’s sublimation temperature (120°C) exceeds the decomposition points of Zn and alkali metal analogs, highlighting its utility in high-temperature CVD processes .

Biological Activity

Gallium;bis(trimethylsilyl)azanide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and recent research findings.

Overview of Gallium Compounds

Gallium (Ga) is known to mimic iron in biological systems, which allows it to interfere with iron-dependent processes in bacteria. This characteristic has led to the exploration of gallium-based compounds as alternatives to traditional antibiotics, especially in the context of rising antibiotic resistance.

Antibacterial Activity

Research indicates that gallium compounds, including this compound, exhibit significant antibacterial activity against various pathogens. The mechanisms through which gallium exerts its effects include:

  • Iron Mimicry : Gallium can substitute for iron in bacterial enzymes, disrupting essential metabolic processes.
  • Biofilm Disruption : Gallium has been shown to reduce biofilm formation, making bacteria more susceptible to treatment.
  • Reactive Oxygen Species (ROS) Generation : Gallium can induce oxidative stress in bacteria, further inhibiting their growth.

Case Studies and Findings

  • Inhibition of Pseudomonas aeruginosa : Studies have demonstrated that gallium compounds effectively inhibit the growth of Pseudomonas aeruginosa, a common pathogen associated with respiratory infections. Gallium ions at micromolar concentrations were found to be effective in both planktonic and biofilm states of the bacteria .
  • Synergistic Effects with Other Antibiotics : Recent research has highlighted the potential for gallium compounds to enhance the efficacy of traditional antibiotics when used in combination. This synergistic approach could be crucial for treating drug-resistant bacterial infections .
  • Mechanistic Insights : The mechanism by which gallium affects bacterial metabolism includes the inhibition of key enzymes involved in DNA synthesis and energy production. For instance, gallium's interference with iron-dependent enzymes leads to reduced bacterial proliferation and altered metabolic pathways .

Research Findings and Data Tables

StudyPathogenKey Findings
Chenier et al. (2011)Pseudomonas aeruginosaDemonstrated significant bactericidal effects at low concentrations; effective against biofilms.
Yukihiro et al. (2022)Multi-drug resistant bacteriaFound that gallium compounds exhibit strong antibacterial effects against various drug-resistant strains.
Zeng et al. (2021)Escherichia coliIdentified mutations that confer tolerance to gallium, indicating a need for further exploration of resistance mechanisms.

Synthesis and Formulation

This compound can be synthesized through various methods, including chemical reactions involving gallium salts and trimethylsilyl azanide precursors. The formulation is crucial for enhancing its bioavailability and therapeutic efficacy.

Q & A

Q. Critical Factors :

  • Temperature : Lower temperatures reduce side reactions (e.g., ligand decomposition).
  • Solvent purity : Anhydrous conditions prevent hydrolysis, which is common for silyl amides .
  • Stoichiometry : Excess HMDS ensures complete metal coordination, as seen in syntheses of [EMIM-TFSA] ionic liquids .

Advanced: How can thermal stability and phase transitions of gallium;bis(trimethylsilyl)azanide be systematically characterized?

Methodological Answer:
Combine differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) :

  • DSC : Measure phase transitions (e.g., melting points, glass transitions) between −120°C and 300°C. For example, EMIM-TFSA/EC mixtures showed glass transitions below −80°C and melting above 20°C .
  • TGA : Assess decomposition temperatures (typically >200°C for silyl amides) under nitrogen to avoid oxidation .

Q. Data Interpretation :

  • Fragility indices can classify ionic liquids (e.g., [C₂MMIm][TFSI]) as "fragile" or "strong" based on viscosity-temperature relationships .
  • Example Table : Thermal properties of analogous compounds:
CompoundMelting Point (°C)Decomposition Temp (°C)Phase Behavior (DSC)Reference
EMIM-TFSA15–20>300Glass transition at −85°C
LiHMDS73220 (onset)Crystalline to liquid transition
Zn[bis(TMS)amide]₂N/A180–200Polymerizes above 150°C

Basic: What spectroscopic techniques are optimal for structural elucidation of bis(trimethylsilyl)azanide complexes?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify ligand environments (e.g., trimethylsilyl groups resonate at δ 0.1–0.5 ppm for Si(CH₃)₃).
    • ²⁹Si NMR : Confirm Si–N bonding (δ −10 to −20 ppm for N–SiMe₃) .
  • X-ray Crystallography : Resolve coordination geometry. For example, chromium(II) bis(benzamidinato) complexes show distorted tetrahedral structures .

Case Study :
Lithium bis(trimethylsilyl)amide crystallizes as a monomer in THF, with Li–N distances of ~2.0 Å .

Advanced: How can conflicting conductivity data in ionic liquids containing bis(trimethylsilyl)azanide ligands be resolved?

Methodological Answer:
Address discrepancies using:

Lattice Hole Theory : Model ionic mobility in EMIM-TFSA/EC mixtures, where conductivity (σ) inversely correlates with viscosity (η) via the Walden rule .

Fractional Walden Analysis : Compare experimental σ vs. η data to ideal KCl solutions. Deviations indicate ion pairing or aggregation .

Example Conflict :
EMIM-TFSA/EC mixtures show higher conductivity than predicted by viscosity. Resolution:

  • Ionicity Assessment : Calculate ionicity (Λ/Λ₀) from molar conductivity (Λ) and limiting conductivity (Λ₀). Values <1 suggest incomplete dissociation .

Basic: What precautions are critical for handling bis(trimethylsilyl)azanide complexes?

Methodological Answer:

  • Moisture Sensitivity : Use Schlenk lines or gloveboxes (O₂/H₂O <1 ppm) to prevent hydrolysis, which generates toxic NH₃ .
  • Thermal Stability : Avoid temperatures >150°C to prevent ligand decomposition (e.g., Zn[bis(TMS)amide]₂ polymerizes exothermically ).

Q. Safety Protocols :

  • Ventilation : Required due to volatile siloxane byproducts.
  • PPE : Acid-resistant gloves and face shields .

Advanced: How can computational methods guide the design of this compound for catalytic applications?

Methodological Answer:

  • DFT Calculations : Predict electronic structure (e.g., HOMO/LUMO energies) to assess redox activity. For example, Cr[bis(TMS)benzamidinato]₂ exhibits low-spin d⁴ configurations .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., THF coordination to Li⁺ in LiHMDS ).

Q. Validation :

  • Compare computed vs. experimental vibrational spectra (e.g., IR peaks for Ga–N stretches ~400–500 cm⁻¹) .

Basic: What role do bis(trimethylsilyl)azanide ligands play in stabilizing low-coordinate metal centers?

Methodological Answer:

  • Steric Protection : Bulky TMS groups prevent oligomerization. For example, LiHMDS remains monomeric in THF due to steric shielding .
  • Electronic Effects : Strong σ-donor ability stabilizes electron-deficient metals (e.g., Zn²⁺ in Zn[bis(TMS)amide]₂ ).

Case Study :
Methylindium bis(trimethylsilyl)amide forms stable three-coordinate In centers, resisting oxidation .

Advanced: How to optimize reaction conditions for this compound in deprotonation reactions?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., THF, DME) to enhance basicity. LiHMDS in THF achieves 90% deprotonation of ketones .
  • Additives : Use chelating agents (e.g., TMEDA) to disrupt ion pairing and increase reactivity .

Q. Kinetic Analysis :

  • Monitor reaction progress via in situ IR spectroscopy (C=O stretch disappearance at ~1700 cm⁻¹) .

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